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molecular formula C9H17NO4 B1581053 Ethyl 3-(ethoxycarbonylmethylamino)propionate CAS No. 3783-61-7

Ethyl 3-(ethoxycarbonylmethylamino)propionate

Cat. No. B1581053
M. Wt: 203.24 g/mol
InChI Key: JHFQLFGNGSHVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372863B2

Procedure details

To ethyl glycinate hydrochloride (12.9 g, 92 mmol) in water (20 mL) at 0° C. was added cold aqueous NaOH (19.5 mL, 93 mmol, 4.75 M) followed by ethyl acrylate (9.18 g, 92 mmol). The reaction stirred about 18 hours and warmed to room temperature. The mixture was extracted with CH2Cl2 four times and the solution was dried (Na2SO4). The material was distilled at about 110° C. (1.8 torr) to afford the product, 1-a.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[OH-].[Na+].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH:12]=[CH2:13]>O>[CH2:7]([O:6][C:4](=[O:5])[CH2:3][NH:2][CH2:13][CH2:12][C:11]([O:15][CH2:16][CH3:17])=[O:14])[CH3:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
Cl.NCC(=O)OCC
Name
Quantity
19.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.18 g
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
The material was distilled at about 110° C. (1.8 torr)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(CNCCC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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